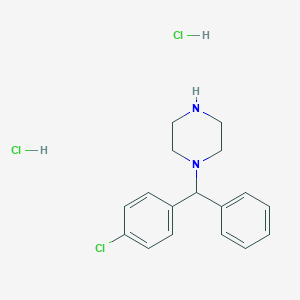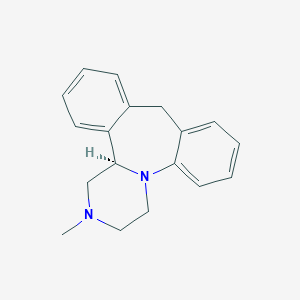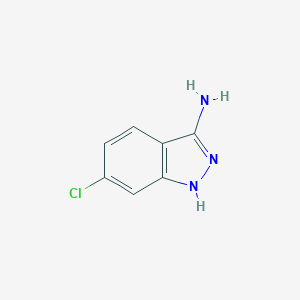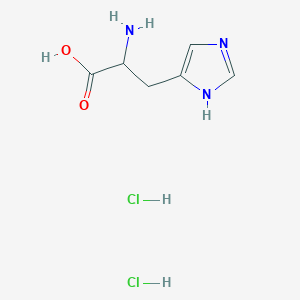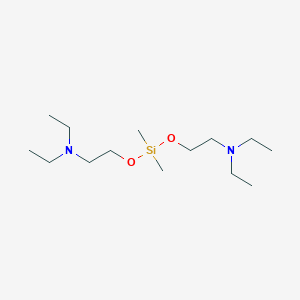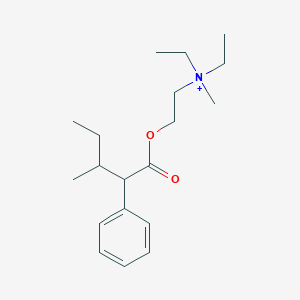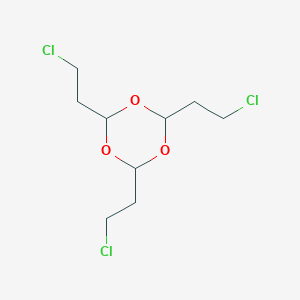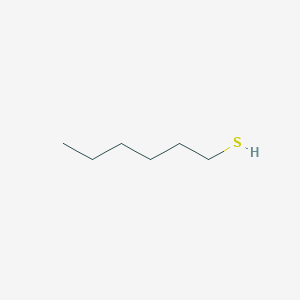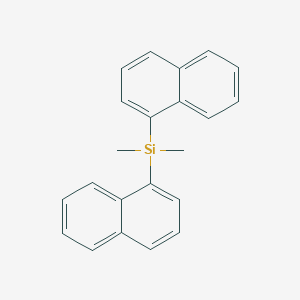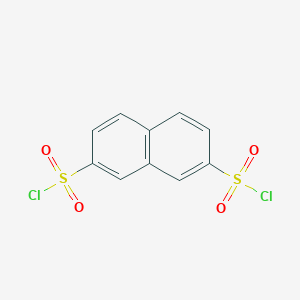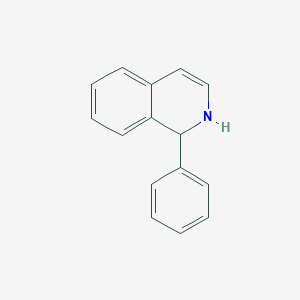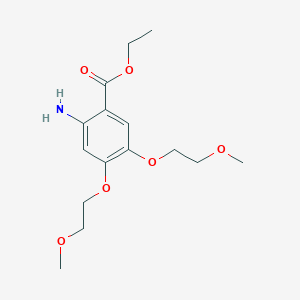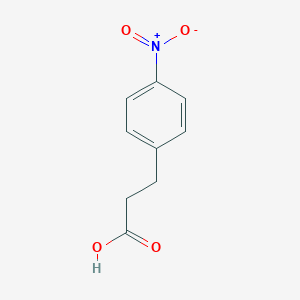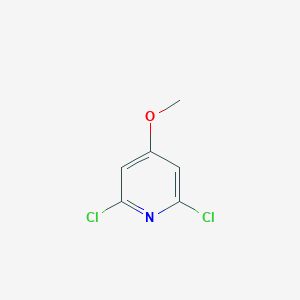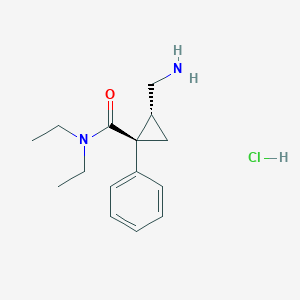
(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride
Vue d'ensemble
Description
The compound is a cyclopropane derivative, which is a class of compounds known for their three-membered ring structure that imparts significant strain and unique chemical properties. The specific compound mentioned is a 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamide, which suggests it contains a phenyl group, an aminoalkyl side chain, and a diethylcarboxamide moiety attached to a cyclopropane ring.
Synthesis Analysis
The synthesis of related cyclopropane derivatives has been explored in the literature. For instance, the enantioselective synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides, which are potent NMDA receptor antagonists, involves the reaction of (R)-epichlorohydrin with phenylacetonitrile, followed by alkaline hydrolysis to yield a chiral cyclopropane lactone with high enantiomeric excess. Subsequent reactions, including nucleophilic addition of Grignard reagents and hydride reduction, are used to further functionalize the cyclopropane ring and introduce the desired substituents .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be quite complex due to the presence of multiple substituents that can influence the overall conformation of the molecule. For example, the crystal structure of a related compound, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, shows that the cyclopropane ring adopts a Z-configuration, and the molecule forms intermolecular hydrogen bonds that lead to the formation of dimers and infinite chains in the crystal state .
Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo various chemical reactions due to the strained nature of the cyclopropane ring. The adjacent substituents on the ring can exert steric repulsion, which can influence the reactivity of the compound. For example, the nucleophilic addition to aldehydes derived from cyclopropane lactones can proceed with high selectivity due to the conformational restriction imposed by the ring structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are closely related to their molecular structure. The presence of a strained ring, along with various substituents, can affect properties such as solubility, melting point, and reactivity. The crystal structure analysis of a related compound reveals that the conformation in the solid state is influenced by hydrogen bonding, which can also impact the compound's solubility and stability . The steric repulsion between adjacent substituents on the cyclopropane ring can also affect the compound's chemical reactivity, as seen in the synthesis of NMDA receptor antagonists .
Applications De Recherche Scientifique
Potential Applications in Cancer Therapy
One related compound, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), showcases potential applications in cancer therapy. FTY720 has been approved by the FDA for treating multiple sclerosis due to its immunosuppressive effects. However, it also shows preclinical antitumor efficacy in several cancer models, indicating that compounds with similar structures or functional groups might hold promise for cancer research (Zhang et al., 2013).
Impact on Plant Growth and Ethylene Production
Another area of interest is the study of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants. Although not directly related, this research highlights the scientific community's interest in cyclopropane derivatives and their biological roles. ACC is the precursor of ethylene, a plant hormone involved in various growth processes and stress responses. Understanding the biochemistry and physiology of compounds like ACC can provide insights into plant biology and agricultural applications (Van de Poel & Van Der Straeten, 2014).
Applications in Neurology and Psychiatry
Research into compounds with similar structural features or functional groups often extends into neurology and psychiatry. For example, the study of sulfonamides and their patent activities between 2008 and 2012 reveals a significant interest in developing novel pharmacological agents targeting the central nervous system. These agents facilitate memory processes and attenuate the impairment of cognitive functions associated with various neurological conditions (Carta, Scozzafava, & Supuran, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-SLHAJLBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147073 | |
| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |
CAS RN |
105310-47-2 | |
| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



